

# Spectroscopic and Synthetic Profile of 2-Chloro-5-nitroquinoline: A Technical Guide

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## Compound of Interest

Compound Name: 2-Chloro-5-nitroquinoline

Cat. No.: B041700

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This technical guide provides a comprehensive overview of the spectroscopic characteristics of **2-Chloro-5-nitroquinoline**, a key intermediate in various synthetic applications. This document details its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While specific public domain experimental spectra for this compound are not readily available, the data presented herein are based on established spectroscopic principles and analysis of structurally analogous compounds. Generalized experimental protocols for obtaining such data are also provided.

## Spectroscopic Data

The following sections summarize the predicted spectroscopic data for **2-Chloro-5-nitroquinoline**. These predictions are derived from foundational spectroscopic theory and comparison with similar molecular structures.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for **2-Chloro-5-nitroquinoline** are presented below.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **2-Chloro-5-nitroquinoline**

Solvent:  $\text{CDCl}_3$ , Reference: TMS ( $\delta$  0.00 ppm)

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-3	7.4 - 7.6	d	8.5 - 9.0
H-4	8.2 - 8.4	d	8.5 - 9.0
H-6	8.5 - 8.7	d	8.0 - 8.5
H-7	7.8 - 8.0	t	7.5 - 8.0
H-8	8.1 - 8.3	d	7.0 - 7.5

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for **2-Chloro-5-nitroquinoline**Solvent:  $\text{CDCl}_3$ , Reference:  $\text{CDCl}_3$  ( $\delta$  77.16 ppm)

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
C-2	150 - 152
C-3	123 - 125
C-4	135 - 137
C-4a	128 - 130
C-5	148 - 150
C-6	125 - 127
C-7	129 - 131
C-8	120 - 122
C-8a	146 - 148

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for **2-Chloro-5-nitroquinoline** are listed below.

Table 3: Predicted IR Spectral Data for **2-Chloro-5-nitroquinoline**

Functional Group	Predicted Absorption Range (cm <sup>-1</sup> )	Vibration Type
Aromatic C-H	3100 - 3000	Stretch
C=N (in ring)	1620 - 1580	Stretch
C=C (in ring)	1580 - 1450	Stretch
Asymmetric NO <sub>2</sub>	1550 - 1500	Stretch
Symmetric NO <sub>2</sub>	1360 - 1300	Stretch
C-Cl	800 - 600	Stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The expected fragmentation for **2-Chloro-5-nitroquinoline** is outlined below.

Table 4: Expected Mass Spectrometry Fragmentation for **2-Chloro-5-nitroquinoline**

m/z Value	Interpretation
208/210	Molecular ion peak (M <sup>+</sup> ) with isotopic pattern for one chlorine atom
162/164	Loss of NO <sub>2</sub>
178	Loss of NO
127	Loss of Cl and NO <sub>2</sub>

## Experimental Protocols

The following sections describe generalized experimental procedures for the spectroscopic analysis of **2-Chloro-5-nitroquinoline**.

## NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of the purified compound in about 0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube.
- **$^1\text{H}$  NMR Acquisition:** Acquire the proton NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a  $30^\circ$  pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of  $^{13}\text{C}$ , a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

## Infrared (IR) Spectroscopy

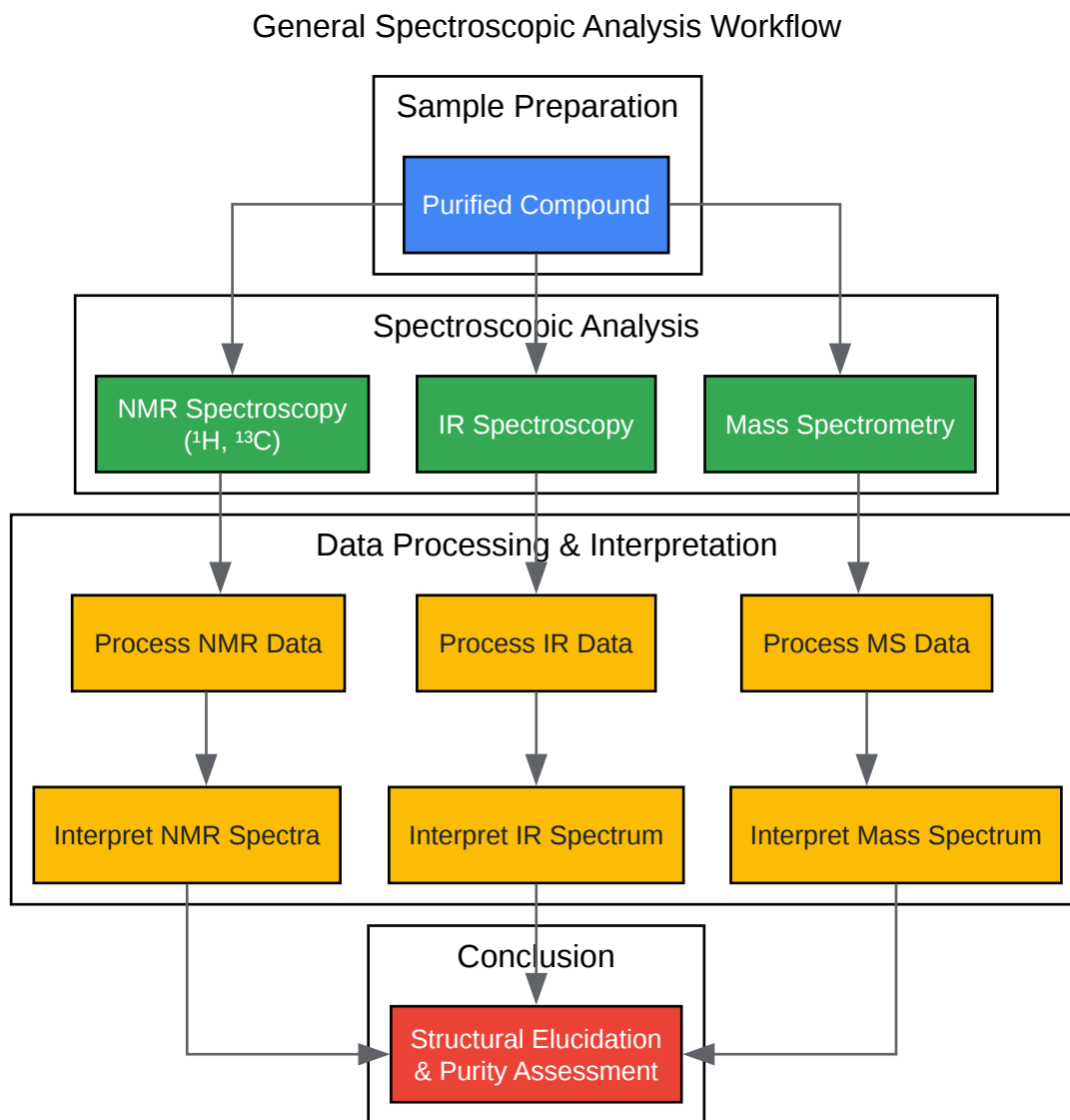
- **Sample Preparation:** For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.
- **Data Acquisition:** Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a typical range of  $4000\text{--}400\text{ cm}^{-1}$ . A background spectrum of the KBr pellet or the empty ATR crystal should be acquired for background correction.

## Mass Spectrometry (MS)

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.
- **Data Acquisition:** Introduce the sample into the mass spectrometer. For Electron Ionization (EI), a direct insertion probe or GC inlet can be used. For Electrospray Ionization (ESI), the sample solution is infused directly or via an LC system. Acquire the mass spectrum over an appropriate  $m/z$  range (e.g., 50-500 amu).

## Visualizations

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like **2-Chloro-5-nitroquinoline**.



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*General workflow for spectroscopic analysis.*

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